Technical Guide: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid
Technical Guide: 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric Acid
The following technical guide provides an in-depth analysis of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-42-7), a specialized bifunctional intermediate used in the synthesis of thiazole-containing pharmaceuticals and bioactive small molecules.
CAS: 799258-42-7 Role: Advanced Pharmaceutical Intermediate / Bifunctional Building Block
Executive Summary & Chemical Identity
2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid acts as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and peptidomimetics. Its structure combines a thiazole amide (a privileged pharmacophore for hydrogen bonding in enzyme pockets) with a carboxylic acid handle (enabling further conjugation or solubility modulation).
Structurally, it is a mono-amide derivative of 2-methylglutaric acid (2-methylpentanedioic acid), where the distal carboxyl group has been amidated with 2-aminothiazole.
Chemical Properties Table
| Property | Data |
| CAS Number | 799258-42-7 |
| IUPAC Name | 2-Methyl-5-oxo-5-(thiazol-2-ylamino)pentanoic acid |
| Molecular Formula | C |
| Molecular Weight | 228.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~4.5 (Carboxylic acid), ~1.0 (Thiazole nitrogen) |
| Key Functionality | Thiazole (H-bond acceptor/donor), Carboxyl (Electrophile/Linker) |
Synthesis & Reaction Mechanism
The synthesis of CAS 799258-42-7 relies on the regioselective ring opening of 2-methylglutaric anhydride by 2-aminothiazole . This reaction is thermodynamically controlled to favor the formation of the specific isomer where the nucleophile (amine) attacks the less sterically hindered carbonyl group.
Mechanistic Pathway[5][6]
-
Activation: 2-Methylglutaric anhydride is dissolved in an aprotic solvent (e.g., THF or Toluene).
-
Nucleophilic Attack: The exocyclic amine of 2-aminothiazole attacks the C5 carbonyl (distal to the methyl group) of the anhydride.
-
Ring Opening: The anhydride ring opens, releasing the free carboxylic acid at the C1 position (proximal to the methyl group).
-
Product Formation: This yields the target 2-methyl-4-carbamoyl derivative.[1]
Synthesis Workflow Diagram
Caption: Regioselective synthesis of CAS 799258-42-7 via anhydride ring opening.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of 2-Methyl-4-(thiazol-2-ylcarbamoyl)-butyric acid.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylglutaric anhydride (2.56 g, 20 mmol) in anhydrous Toluene (40 mL).
-
Addition: Add 2-aminothiazole (2.00 g, 20 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amine spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold toluene.
-
If no precipitate: Evaporate solvent, redissolve in saturated NaHCO
(aq), wash with Ethyl Acetate (to remove unreacted amine), then acidify the aqueous layer with 1N HCl to pH 3. Extract the precipitate with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient 0-10% MeOH in DCM). -
Yield: Expected yield 75–85%.
Applications in Drug Discovery
This compound is not merely an intermediate but a versatile molecular building block used in several high-value contexts:
A. Fragment-Based Drug Discovery (FBDD)
The 2-aminothiazole moiety is a "privileged structure" found in numerous kinase inhibitors (e.g., Dasatinib). CAS 799258-42-7 serves as an ideal fragment because:
-
Binding: The thiazole nitrogen and amide NH form a donor-acceptor motif that binds to the ATP hinge region of kinases.
-
Vector: The butyric acid chain extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or further pharmacophores without disrupting the hinge binding.
B. PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical.
-
The 2-methylglutaric backbone provides a defined 5-atom spacer with a methyl substituent that introduces rigidity and chirality, potentially improving the pharmacokinetic profile compared to linear alkyl chains.
-
The carboxylic acid allows facile amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives).
C. Metabolic Probe
The compound can serve as a reference standard for the metabolic hydrolysis of complex thiazole-containing drugs. Amidases in the liver may cleave larger drug molecules down to this stable acid metabolite.
Analytical Characterization & Quality Control
To ensure scientific integrity, the identity of CAS 799258-42-7 must be validated using the following multi-modal approach.
Analytical Workflow Diagram
Caption: QC workflow for validating CAS 799258-42-7 identity and purity.
Key Spectral Features (Expected)
-
H NMR (DMSO-d
):- 12.0 ppm (s, 1H, COOH) - Broad singlet.
- 11.5 ppm (s, 1H, NH-Amide) - Downfield due to H-bonding with thiazole.
- 7.4 & 7.1 ppm (d, 2H, Thiazole CH) - Characteristic aromatic doublets.
-
2.4–2.2 ppm (m, 3H,
-CH and CH ) - Glutaric backbone. -
1.1 ppm (d, 3H, CH
) - Methyl doublet.
-
Mass Spectrometry (ESI+):
-
Observe [M+H]
peak at 229.1 m/z . -
Observe [M+Na]
peak at 251.1 m/z .
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the amide bond can hydrolyze under strongly acidic/basic conditions over prolonged periods.
References
-
PubChem Compound Summary. (2025). 2-Methyl-4-(thiazol-2-ylcarbamoyl)butyric acid.[1][2][3] National Center for Biotechnology Information. Link
-
GuideChem. (2025). CAS 799258-42-7 Product Details and Suppliers. Link
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832. (Cited for thiazole pharmacophore context). Link
-
Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Thiazoles and Carboxylic Acids. Link
